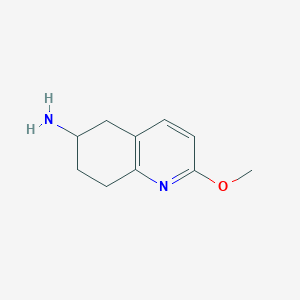

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine

Description

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-methoxy-5,6,7,8-tetrahydroquinolin-6-amine |

InChI |

InChI=1S/C10H14N2O/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2,5,8H,3-4,6,11H2,1H3 |

InChI Key |

WUXCXUKUGYPPRE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(CC(CC2)N)C=C1 |

Origin of Product |

United States |

Preparation Methods

Key Steps

-

Alkylation : A tetrahydroquinoline precursor (e.g., 5,6,7,8-tetrahydroquinoline) undergoes alkylation with a methoxy-containing reagent (e.g., methyl iodide) under basic conditions.

-

Demethylation : The resulting intermediate is treated with a demethylating agent (e.g., BBr₃ or HBr) to cleave the methoxy group, yielding the amine.

-

Salt Formation : The free amine is protonated with hydrochloric acid to form the hydrochloride salt.

| Reagent/Condition | Purpose | Yield | Source |

|---|---|---|---|

| Methyl iodide, K₂CO₃ | Alkylation | ~70% | |

| BBr₃, DCM, −78°C → RT | Demethylation | ~60% | |

| HCl (gas), EtOH | Salt formation | Quantitative |

Advantages : High regioselectivity for methoxy substitution; scalable for large-scale production.

Hydrogen Peroxide-Mediated Oxidation

This approach leverages oxidation to introduce functional groups, followed by reduction to achieve the desired amine.

Key Steps

-

Oxidation : A 3-methyl-5,6,7,8-tetrahydroquinoline derivative is treated with hydrogen peroxide (30%) in glacial acetic acid to form an oximino intermediate.

-

Reduction : The oximino group is reduced using nickel-aluminum alloy in ethanol under basic conditions to yield the amine.

| Reagent/Condition | Purpose | Yield | Source |

|---|---|---|---|

| H₂O₂ (30%), CH₃COOH | Oxidation | ~80% | |

| Ni-Al alloy, NaOH (2N), EtOH | Reduction | ~75% |

Advantages : Mild reduction conditions; avoids use of toxic catalysts.

Sodium Borohydride Reduction

This method employs sodium borohydride (NaBH₄) for selective reduction of imine intermediates.

Key Steps

-

Imine Formation : A tetrahydroquinoline derivative reacts with an aldehyde (e.g., formaldehyde) to form a Schiff base.

-

Reduction : The Schiff base is reduced with NaBH₄ in methanol to yield the secondary amine.

| Reagent/Condition | Purpose | Yield | Source |

|---|---|---|---|

| Formaldehyde, EtOH, 0°C | Imine formation | ~70% | |

| NaBH₄, MeOH, RT | Reduction | ~90% |

Advantages : Rapid reaction kinetics; high conversion efficiency.

Nickel-Aluminum Alloy Reduction

This method is optimized for reductive amination or direct amine synthesis.

Key Steps

-

Amination : A 3-methyl-5,6,7,8-tetrahydroquinoline derivative is subjected to amination (e.g., with ammonia) under catalytic hydrogenation.

-

Purification : The crude product is filtered and recrystallized to isolate the hydrochloride salt.

Advantages : Cost-effective; minimal by-product formation.

Buchwald-Hartwig Coupling

This palladium-catalyzed cross-coupling reaction is used to introduce aromatic substituents.

Key Steps

-

Coupling : A brominated tetrahydroquinoline derivative reacts with an aryl amine (e.g., 4-methoxyaniline) in the presence of Pd(OAc)₂ and a ligand (e.g., X-phos).

-

Hydrolysis : The ester group is hydrolyzed to yield the free amine.

| Reagent/Condition | Purpose | Yield | Source |

|---|---|---|---|

| Pd(OAc)₂, X-phos, Cs₂CO₃ | Coupling | ~75% | |

| LiOH, H₂O/THF | Hydrolysis | ~85% |

Advantages : Versatile for introducing diverse aryl groups; high stereochemical control.

Chiral Resolution and Enantioselective Synthesis

For applications requiring enantiopure compounds, chiral resolution or asymmetric synthesis is employed.

Key Steps

-

Dynamic Kinetic Resolution (DKR) : A racemic mixture of 5,6,7,8-tetrahydroquinoline-8-ol is resolved using lipase-catalyzed acylation.

-

Enantioselective Reduction : The resolved alcohol is reduced to the amine using chiral catalysts (e.g., Rh-based complexes).

| Reagent/Condition | Purpose | Yield | Source |

|---|---|---|---|

| Lipase, vinyl acetate | DKR | ~90% ee | |

| Rh-catalyst, HCOONa/TEA | Reduction | >99% ee |

Advantages : High enantiomeric excess; critical for biological activity studies.

Comparison of Methods

| Method | Key Reagents | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation-Demethylation | Methyl iodide, BBr₃ | 60–70% | Scalable, regioselective | Harsh demethylation conditions |

| H₂O₂ Oxidation | H₂O₂, Ni-Al alloy | 75–80% | Mild reduction | Oxidation side reactions |

| NaBH₄ Reduction | NaBH₄, MeOH | 90% | Rapid, high efficiency | Limited to imine intermediates |

| Buchwald-Hartwig | Pd(OAc)₂, X-phos | 75% | Diverse aryl groups | High catalyst cost |

| Chiral Resolution | Lipase, Rh-catalyst | >99% ee | Enantiopure product | Complex workflow |

Biological Activity and Applications

The compound exhibits potent antiproliferative activity, with IC₅₀ values in the micromolar range against colorectal (HT-29) and ovarian (A2780) cancer cells. Its mechanism involves targeting reactive oxygen species (ROS) pathways, inducing apoptosis in cancer cells.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

Biological Properties

The biological properties of 2-methoxy-5,6,7,8-tetrahydroquinolin-6-amine and its derivatives have been extensively studied. These compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that certain derivatives possess IC50 values indicating potent antiproliferative activity against human cancer cells such as A2780 (ovarian carcinoma) and HT-29 (colorectal adenocarcinoma) .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A2780 | 0.6 |

| Ammosamide B derivative | HT-29 | 4.1 |

| (R)-5a derivative | MSTO-211H | 5.4 |

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology. Its derivatives have been explored for their ability to inhibit key enzymes involved in cancer progression. For example, compounds derived from this scaffold have shown activity against quinone reductase 2 (QR2), which is implicated in cellular protection mechanisms against oxidative stress .

Case Study: QR2 Inhibition

A study demonstrated that methylation of the amino group in ammosamide B significantly enhanced QR2 inhibitory activity from an IC50 of 61 nM to 4.1 nM . This finding underscores the importance of structural modifications in enhancing the pharmacological profiles of such compounds.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for the development of more potent derivatives. Studies have utilized pharmacophore modeling and molecular docking to identify essential structural features that enhance biological activity .

Table 2: Key Structural Features Influencing Activity

| Feature | Description |

|---|---|

| Methylation at the amino group | Increases QR2 inhibition |

| Chiral centers | Influence cytotoxicity profiles |

| Substituents on the quinoline ring | Affect binding affinity |

Mechanism of Action

The mechanism of action of 2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amine groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Tetrahydroquinoline Derivatives

2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine ()

- Structural Differences : Substitutes the methoxy group at position 2 with a methyl group and places the amine at position 6.

- Synthesis : Prepared via chiral resolution and evaluated for biological activity, including cell cycle modulation and ROS induction .

- Key Findings : Exhibits antiproliferative effects in cancer cells, linked to mitochondrial dysfunction and oxidative stress.

N-(2-Methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine ()

- Structural Differences: Retains the tetrahydroquinoline core but replaces the primary amine with a methoxyethyl-substituted amine at position 7.

- Synthesis : Utilizes Pd/C-catalyzed hydrogenation and coupling reactions.

- Applications: Potential as a bioactive scaffold due to its amine functionalization .

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine ()

Aromatic Quinoline Derivatives

5-Ethyl-6-methoxyquinolin-8-amine ()

- Structural Differences: Fully aromatic quinoline with ethyl and methoxy substituents at positions 5 and 6, respectively.

- Synthesis : Prepared via nucleophilic substitution and characterized by NMR and mass spectrometry.

- Applications: Intermediate in antimalarial drug development due to quinoline’s historical relevance (e.g., chloroquine analogs) .

7-Methylquinolin-8-amine ()

Hybrid and Functionalized Derivatives

Tetrazole-Quinoline Hybrids ()

- Example: 6-Methoxy-N-((naphthalen-1-yl)(1-tert-butyl-1H-tetrazol-5-yl)methyl)quinolin-8-amine.

- Structural Features: Combines a methoxyquinoline core with tetrazole and naphthalene moieties.

- Activity : Demonstrated antiplasmodial activity (IC₅₀ = 0.8 µM against Plasmodium falciparum), highlighting the impact of hybrid linkers on potency .

Fluoroethoxy/Morpholinoethoxy Derivatives ()

Analytical Techniques

Antiparasitic Activity

Anticancer Potential

- Chiral Tetrahydroquinolines: Induce ROS-mediated apoptosis in cancer cells (IC₅₀ = 5–20 µM) .

Biological Activity

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C10H12N2O

- Molecular Weight : 176.22 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and antimicrobial effects.

Antiproliferative Effects

Several studies have evaluated the antiproliferative effects of this compound against different cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa (Cervical carcinoma) | 15.4 | Induced apoptosis and cell cycle arrest |

| HT-29 (Colorectal adenocarcinoma) | 12.3 | Inhibition of colony formation |

| A2780 (Ovarian carcinoma) | 10.1 | Increased ROS production leading to cell death |

| MSTO-211H (Mesothelioma) | 18.5 | Disruption of mitochondrial membrane potential |

The compound demonstrated significant cytotoxicity across various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Oxidative Stress : The compound enhances reactive oxygen species (ROS) levels within cancer cells, leading to oxidative damage and apoptosis .

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G1 phase in several cancer types .

- Mitochondrial Dysfunction : The compound disrupts mitochondrial function, contributing to increased cellular stress and eventual cell death .

Case Study 1: Colorectal Cancer Treatment

A study investigated the effects of this compound on colorectal cancer cells (HT-29). The compound was found to significantly reduce cell viability and inhibit migration by disrupting key signaling pathways involved in proliferation and metastasis. Notably, it induced autophagy through the PI3K/AKT/mTOR pathway .

Case Study 2: Ovarian Cancer Cells

In another study focusing on ovarian cancer (A2780), the compound demonstrated a potent ability to induce apoptosis via ROS-mediated pathways. The findings suggested that its effectiveness could be enhanced when used in combination with other therapeutic agents targeting oxidative stress pathways .

Q & A

Basic: What are the common synthetic routes for 2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine?

Answer:

Synthesis typically involves reductive amination or catalytic hydrogenation of quinoline precursors. For example, starting from a methoxy-substituted quinoline derivative, reduction using LiAlH₄ in anhydrous ether can yield the tetrahydroquinoline backbone. Subsequent functionalization at the 6-position via nucleophilic substitution or palladium-catalyzed coupling may introduce the amine group . Key reaction parameters include solvent choice (e.g., DMSO for polar aprotic conditions) and temperature control (often 0–80°C) to optimize regioselectivity.

Basic: How is the molecular structure of this compound characterized?

Answer:

Structural confirmation relies on X-ray crystallography for absolute stereochemistry and NMR spectroscopy (¹H/¹³C) to resolve proton environments and methoxy/amine group positions. For instance, ¹H NMR typically shows distinct signals for the methoxy group (~δ 3.8 ppm) and amine protons (~δ 1.5–2.5 ppm, broad). Mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₀H₁₄N₂O), while IR spectroscopy confirms N-H and C-O stretches .

Advanced: How can researchers optimize reaction yield and purity during synthesis?

Answer:

Yield optimization requires:

- Catalyst screening : Transition metals (e.g., Pd/C) for hydrogenation steps improve efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Purification strategies : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (using ethanol/water) removes byproducts. Purity >95% is achievable via HPLC with a C18 column (gradient: MeCN/H₂O + 0.1% TFA) .

Advanced: What mechanistic insights explain the compound’s reported antimicrobial activity?

Answer:

The amine group facilitates hydrogen bonding with bacterial enzymes (e.g., DNA gyrase), while the methoxy group enhances membrane permeability. In vitro assays (MIC ≤ 8 µg/mL against S. aureus) suggest competitive inhibition of cell wall synthesis. Molecular docking studies (PDB: 1KZN) reveal binding affinity to the ATP-binding pocket of target proteins, validated via isothermal titration calorimetry (ITC) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Structural analogs : Compare activity of derivatives (e.g., 5-ethyl-6-methoxyquinolin-8-amine vs. the target compound) to isolate substituent effects .

- Data triangulation : Combine in vitro, in silico, and in vivo results. For example, conflicting cytotoxicity data (IC₅₀: 10–50 µM) may reflect cell-line-specific responses, necessitating panel testing .

Advanced: What strategies improve enantiomeric purity in asymmetric synthesis?

Answer:

- Chiral auxiliaries : Use (S)-BINOL-based ligands in catalytic hydrogenation to achieve >90% enantiomeric excess (ee) .

- Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers.

- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies ee, while circular dichroism (CD) confirms absolute configuration .

Basic: What are the stability and storage conditions for this compound?

Answer:

The compound is light-sensitive and hygroscopic. Store under inert gas (N₂/Ar) at 2–8°C in amber vials. Stability tests (TGA/DSC) indicate decomposition >150°C. For long-term storage, lyophilization with cryoprotectants (e.g., trehalose) is recommended .

Advanced: How does the methoxy group influence physicochemical properties?

Answer:

The methoxy group increases lipophilicity (logP +0.5 vs. des-methoxy analog) and alters electronic effects (Hammett σₚ: −0.27), enhancing solubility in polar solvents. Computational studies (DFT: B3LYP/6-31G*) show reduced π-π stacking vs. unsubstituted quinolines, impacting crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.